REACTION_CXSMILES
|
[F:1][C:2]([F:14])([CH:10]([OH:13])[CH2:11][CH3:12])[C:3]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4].C(Cl)(Cl)Cl.[C:19](Cl)(=[O:23])[C:20]([CH3:22])=[CH2:21].C(N(CC)CC)C>O>[C:19]([O:13][CH:10]([CH2:11][CH3:12])[C:2]([C:3]([O:5][C:6]([CH3:7])([CH3:9])[CH3:8])=[O:4])([F:14])[F:1])(=[O:23])[C:20]([CH3:22])=[CH2:21]
|
Name
|
t-butyl 2,2-difluoro-3-hydroxypentanoate
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C)(C)C)(C(CC)O)F
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1.17 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)Cl
|
Name
|
|
Quantity
|
0.87 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
by stirring at 55° C. for 24 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with chloroform one time
|
Type
|
WASH
|
Details
|
The obtained organic layer was washed with saturated sodium hydrogencarbonate and water
|
Type
|
CUSTOM
|
Details
|
followed by removal of water with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtration, chloroform
|
Type
|
DISTILLATION
|
Details
|
was distilled off
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OC(C(F)(F)C(=O)OC(C)(C)C)CC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |